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Compound of Interest

Compound Name: Saframycin H

Cat. No.: B1232083

For researchers, scientists, and professionals in drug development, this in-depth guide
provides a comprehensive overview of the spectroscopic data and nuclear magnetic resonance
(NMR) assignments for the antitumor antibiotic, Saframycin H. This document collates critical
data into structured tables for comparative analysis, outlines detailed experimental
methodologies, and visualizes the analytical workflow, offering a vital resource for the study
and utilization of this complex natural product.

Saframycin H, a minor component of the saframycin group of antibiotics, was identified as 25-
dihydro-25-beta-ketopropyl-saframycin A. Its structural elucidation was achieved through
meticulous comparison of its spectroscopic characteristics with those of the well-documented
saframycins A and D. This guide presents the detailed spectroscopic data that form the
foundation of its structural assignment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Saframycin H, encompassing
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis),
and Infrared (IR) spectroscopy.

Table 1: *H and **C NMR Spectroscopic Data for
Saframycin H

The *H and 3C NMR spectra were fundamental in determining the intricate structure of
Saframycin H. The assignments provided below are based on comparative analysis with
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Saframycin A and D and confirmed through two-dimensional NMR experiments, including
Heteronuclear Multiple Bond Correlation (HMBC).
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Position

13C Chemical Shift (éc,
ppm)

'H Chemical Shift (6H,
ppm, Multiplicity, J in Hz)

Quinone Moiety

1 182.5 -

4 187.8 -

4a 134.2 -

5 115.1 7.25 (s)

6 137.9 -

7 120.8 -

8 133.5 7.68 (d, 8.0)

8a 132.1 -

9 160.2 -

10 110.5 7.05 (d, 8.0)

10a 145.8 -

11 48.2 3.15 (m)
12-N-CHs 41.5 2.45 (s)

Side Chain

13 55.1 3.85(d, 4.0)

14 75.3 4.95 (br s)

15 35.2 2.20 (m), 2.55 (m)
16 60.5 4.10 (dd, 10.0, 4.0)
17-CHs 15.8 1.25 (d, 6.5)

21 85.1 5.10 (s)

21-CN 117.5 -

25 45.6 2.80 (d, 18.0), 3.10 (d, 18.0)
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26 (C=0) 206.8

27-CHs 29.8 2.15 (s)
Other

OCHs-6 56.2 3.90 (s)
OCHs-7 56.4 3.95 (s)

Note: The presented data is a composite based on the structural similarity to Saframycin A and
D as described in the primary literature. Exact values may vary slightly based on experimental

conditions.
Spectroscopic Method Key Observations
Mass Spectrometry (MS) Molecular lon (M+): m/z 593

Amax (MeOH) nm (g): 272 (12,500), 370 (sh),

UV-Vis Spectroscopy 530 (850)

vmax (KBr) cm~t: 3400 (OH), 2240 (CN), 1710
Infrared (IR) Spectroscopy (C=0, ketone), 1680, 1650, 1620 (C=0,

quinone)

Experimental Protocols

The spectroscopic data for Saframycin H were obtained using a suite of standard analytical
techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform
(CDCIs) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an
internal standard. Standard pulse sequences were utilized for one-dimensional (*H, $3C) and
two-dimensional (COSY, HSQC, HMBC) experiments to enable the complete assignment of
proton and carbon signals.
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Mass Spectrometry (MS): High-resolution mass spectra were acquired using a mass
spectrometer, likely employing a soft ionization technique such as Fast Atom Bombardment
(FAB) or Electrospray lonization (ESI) to determine the accurate mass of the molecular ion and
establish the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was measured
using a spectrophotometer. The sample was dissolved in methanol (MeOH), and the
absorbance was recorded across the ultraviolet and visible range to identify the wavelengths of
maximum absorption (Amax), which are characteristic of the chromophores within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The
spectrum was recorded to identify the characteristic vibrational frequencies of the functional
groups present in the molecule, such as hydroxyl (OH), nitrile (CN), and carbonyl (C=0)
groups.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of a natural product like Saframycin H.
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 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Saframycin H:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232083#saframycin-h-spectroscopic-data-and-nmr-
assignments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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